N-[3-Chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide N-[3-Chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 823830-84-8
VCID: VC0509155
InChI: InChI=1S/C18H18ClN3O2S/c19-15-12-13(8-9-16(15)22-10-4-1-5-11-22)20-18-14-6-2-3-7-17(14)25(23,24)21-18/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,21)
SMILES: C1CCN(CC1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.9g/mol

N-[3-Chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide

CAS No.: 823830-84-8

Main Products

VCID: VC0509155

Molecular Formula: C18H18ClN3O2S

Molecular Weight: 375.9g/mol

N-[3-Chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide - 823830-84-8

CAS No. 823830-84-8
Product Name N-[3-Chloro-4-(piperidin-1-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
Molecular Formula C18H18ClN3O2S
Molecular Weight 375.9g/mol
IUPAC Name N-(3-chloro-4-piperidin-1-ylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Standard InChI InChI=1S/C18H18ClN3O2S/c19-15-12-13(8-9-16(15)22-10-4-1-5-11-22)20-18-14-6-2-3-7-17(14)25(23,24)21-18/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,21)
Standard InChIKey SVQVHFFLRSKJGI-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl
Canonical SMILES C1CCN(CC1)C2=C(C=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)Cl
PubChem Compound 2220128
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator